Product packaging for 1-Methylimidazo[1,5-a]pyridine(Cat. No.:CAS No. 6558-62-9)

1-Methylimidazo[1,5-a]pyridine

Cat. No.: B1607899
CAS No.: 6558-62-9
M. Wt: 132.16 g/mol
InChI Key: FSEDFOMIQFYQCU-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine is a nitrogen-containing bicyclic heterocycle that serves as a versatile and privileged scaffold in modern scientific research. This compound is part of a significant class of aromatic heterocycles recognized for its unique photophysical properties and biological activity. Researchers value imidazo[1,5-a]pyridine derivatives for their remarkable tunability, which allows for the fine-tuning of electronic characteristics by introducing various substituents on the core structure . A primary application of this chemical family is in the development of highly fluorescent dyes. These dyes are characterized by high quantum yields, very large Stokes shifts, and good photostability, making them suitable for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and sensors . The core structure is also a key precursor in the synthesis of N-heterocyclic carbenes (NHCs) and polarized N-heterocyclic olefins (NHOs), which are powerful ligands in coordination chemistry and catalysis . In the pharmaceutical and agrochemical fields, the imidazo[1,5-a]pyridine nucleus is a significant structural component found in a large number of active compounds, with research exploring its potential as an antibacterial and antitumoral agent . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1607899 1-Methylimidazo[1,5-a]pyridine CAS No. 6558-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFOMIQFYQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378022
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-62-9
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 1 Methylimidazo 1,5 a Pyridine and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions represent one of the most common and versatile strategies for the synthesis of the imidazo[1,5-a]pyridine (B1214698) core. These methods typically involve the formation of the five-membered imidazole (B134444) ring by reacting a pyridine-based precursor with a suitable electrophile, followed by cyclization and dehydration.

Acid catalysis is frequently employed to promote the cyclization of N-2-pyridylmethyl amides or related intermediates. Strong acids like polyphosphoric acid (PPA) are effective dehydrating agents and catalysts for this transformation. For instance, the reaction of 2-(aminomethyl)pyridine with various carboxylic acids, acyl anhydrides, or acyl chlorides under acidic conditions is a foundational method for accessing this scaffold. beilstein-journals.org

One specific method involves the use of a propane phosphoric acid anhydride (T3P) in a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines, which allows for the introduction of various substituents at the 1- and 3-positions. researchgate.net Another approach utilizes p-toluenesulfonic acid to catalyze the formation of key intermediates that subsequently cyclize to the desired imidazo[1,5-a]pyridine structure. researchgate.net

Transition metal catalysis offers efficient and often milder conditions for the synthesis of imidazo[1,5-a]pyridines. Copper and iron catalysts have proven particularly effective in promoting C-N bond formation and subsequent cyclization.

Copper-Catalyzed Reactions : Copper(I) catalysis facilitates a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. This method utilizes oxygen from the air as the sole oxidant, providing a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org In a related strategy, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Furthermore, a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

Iron-Catalyzed Reactions : Iron catalysts provide an environmentally friendly option for constructing the imidazole-fused ring system. An iron-catalyzed C-H amination can be conducted in a green solvent like anisole, with water as the only byproduct, to generate imidazo[1,5-a]pyridines. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Features
Copper(I) / O₂N-heteroaryl aldehydes/ketones + AlkylaminesMultifunctional imidazo[1,5-a]pyridinesDirect transannulation, uses air as oxidant. organic-chemistry.org
Copper(II) / O₂Pyridine ketone + Benzylamine1,3-Diarylated imidazo[1,5-a]pyridinesTandem condensation-amination-oxidative dehydrogenation. organic-chemistry.org
Copper / Iodine2-Benzoylpyridines + α-Amino acids1,3-Disubstituted imidazo[1,5-a]pyridinesDecarboxylative cyclization. organic-chemistry.org
Iron(Not specified)Imidazo[1,5-a]pyridinesC-H amination in green solvent. organic-chemistry.org

A novel approach for the synthesis of 3-substituted imidazo[1,5-a]pyridines, including 3-methylimidazo[1,5-a]pyridine, involves the cyclization of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with nitroalkanes. beilstein-journals.orgresearchgate.net This reaction is effectively promoted in a medium of polyphosphoric acid (PPA) doped with phosphorous acid (H₃PO₃). beilstein-journals.org

The proposed mechanism suggests that upon heating in PPA, the nitroalkane is converted into a highly electrophilic phosphorylated nitronate species. The primary amine of the 2-(aminomethyl)pyridine then performs a nucleophilic attack on this activated nitroalkane. This is followed by a 5-exo-trig cyclization involving the pyridine ring nitrogen, subsequent deprotonation, and elimination to afford the aromatic imidazo[1,5-a]pyridine core. beilstein-journals.org

The reaction conditions were optimized, and it was found that a mixture of PPA and H₃PO₃ at elevated temperatures (160 °C) significantly improves the yield. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 3-Substituted Imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine and Nitroalkanes beilstein-journals.orgresearchgate.net

Entry Nitroalkane Product Yield (%)
1 Nitroethane 3-Methylimidazo[1,5-a]pyridine 53
2 1-Nitropropane 3-Ethylimidazo[1,5-a]pyridine 55
3 2-Nitropropane 1,1-Dimethyl-1,2-dihydroimidazo[1,5-a]pyridin-4-ium (rearranged) -
4 1-Nitrobutane 3-Propylimidazo[1,5-a]pyridine 48
5 Nitromethane (Not specified) Low

This method provides moderate to good yields for various 3-alkyl-substituted imidazo[1,5-a]pyridines, although it requires relatively harsh reaction conditions and is sensitive to steric factors. beilstein-journals.org

A novel and efficient one-pot annulation strategy for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines has been developed utilizing magnesium nitride (Mg₃N₂). rsc.orgnih.govnih.gov This methodology involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or various aldehydes. nih.gov The use of Mg₃N₂ is crucial, as it is believed to generate ammonia in situ, which then participates in the condensation reaction. nih.gov

The reaction proceeds smoothly in a protic solvent mixture (e.g., EtOH:water) at elevated temperatures (80 °C), affording the desired products in excellent yields. nih.gov This strategy is notable for its operational simplicity and the high electrophilicity of the glyoxylate partner, leading to imidazo[1,5-a]pyridine carboxylates that can be further manipulated synthetically. nih.gov

Table 2: Mg₃N₂-Assisted Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines nih.gov

Entry 2-Pyridyl Ketone (R¹) Aldehyde/Glyoxylate (R³) Product Yield (%)
1 Phenyl Benzaldehyde 1-Phenyl-3-phenylimidazo[1,5-a]pyridine 92
2 Phenyl 4-Chlorobenzaldehyde 1-Phenyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine 94
3 Phenyl 4-Methylbenzaldehyde 1-Phenyl-3-(4-methylphenyl)imidazo[1,5-a]pyridine 90
4 Phenyl 4-Methoxybenzaldehyde 1-Phenyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine 88
5 Phenyl Ethyl glyoxylate Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate 96

Reaction Conditions: 2-pyridyl ketone (1 mmol), Mg₃N₂ (1 mmol), aldehyde/glyoxylate (1 mmol), EtOH:water (8:2), 80 °C.

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful route to construct the five-membered imidazole ring of the imidazo[1,5-a]pyridine system. rsc.orgwikipedia.org This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of imidazo[1,5-a]pyridine synthesis, pyridinium ylides often serve as the 1,3-dipole. These reactive intermediates can be generated in situ and trapped by a suitable dipolarophile, such as an alkyne or alkene, to form the heterocyclic core in a concerted, pericyclic fashion. While many examples focus on the related imidazo[1,2-a]pyridine (B132010) isomer, the strategy is applicable to the [1,5-a] scaffold. ijcce.ac.irijcce.ac.irresearchgate.net

For instance, a Huisgen-type rearrangement, a type of 1,3-dipolar cycloaddition, has been utilized in a multi-step sequence to afford complex imidazo[1,5-a]pyridine derivatives. researchgate.net

Oxidative Cyclization Strategies

Oxidative cyclization methods construct the imidazo[1,5-a]pyridine ring by forming one or more C-N bonds under oxidative conditions. These strategies often avoid the need to pre-functionalize the starting materials and can be more atom-economical.

A prominent metal-free approach involves the iodine-mediated oxidative annulation of readily available 2-pyridyl ketones and alkylamines. rsc.orgnih.gov This sp³ C-H amination reaction proceeds efficiently in the presence of a base like sodium acetate (B1210297) (NaOAc) and is operationally simple. rsc.orgnih.gov

Another metal-free strategy is the sequential dual oxidative amination of C(sp³)-H bonds, which proceeds under ambient conditions and involves the removal of six hydrogen atoms. organic-chemistry.org Oxidative condensation can also be achieved using elemental sulfur as the oxidant in the reaction between aldehydes and aryl-2-pyridylmethylamines to furnish 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.net

In addition to metal-free methods, copper-catalyzed oxidative cyclizations are also effective. As mentioned previously, a Cu(II)-catalyzed reaction between a pyridine ketone and benzylamine uses O₂ as a clean oxidant to drive the final dehydrogenation step, leading to the aromatic product. organic-chemistry.org

MethodReactantsOxidant/CatalystKey Features
Iodine-Mediated Annulation2-Pyridyl ketones + AlkylaminesI₂ / NaOAcMetal-free, sp³ C-H amination. rsc.orgnih.gov
Dual Oxidative Amination(Not specified)(Not specified)Metal-free, ambient conditions. organic-chemistry.org
Oxidative CondensationAldehydes + Aryl-2-pyridylmethylaminesElemental SulfurForms 1,3-diarylated products. researchgate.net
Copper-Catalyzed DehydrogenationPyridine ketone + BenzylamineCu(II) / O₂Uses O₂ as a clean oxidant. organic-chemistry.org

Transannulation Reactions

Transannulation reactions have emerged as a powerful strategy for the synthesis of imidazo[1,5-a]pyridines, involving the transformation of one heterocyclic ring into another. rsc.org A notable example is the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.orgorganic-chemistry.orgacs.org This metal-free approach utilizes a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to promote the reaction. organic-chemistry.orgacs.org The process is believed to proceed through the formation of an α-imino diazo intermediate, which then undergoes cyclization to form the fused imidazole ring. organic-chemistry.org A key factor in achieving high yields, often up to 98%, is the use of a specific solvent combination, typically dichlorobenzene and dichloroethane. organic-chemistry.orgacs.org This method is valued for its broad substrate scope, tolerating a variety of aromatic, aliphatic, and heterocyclic nitriles. organic-chemistry.org

In addition to Lewis acid catalysis, copper-catalyzed transannulation reactions have also been developed. One such method involves the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using copper(I) as the catalyst and oxygen as the sole oxidant. organic-chemistry.org Another copper-catalyzed approach uses pyridotriazoles and benzylamines or amino acids in an aerobic oxidative cascade reaction to furnish the imidazo[1,5-a]pyridine core. nih.gov

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Synthesis

The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source under strong acidic conditions to form an N-alkyl amide, is a classic method in organic synthesis. However, based on a comprehensive review of recent literature, the application of a direct Ritter-type reaction as a primary named methodology for the synthesis of the imidazo[1,5-a]pyridine core is not extensively documented. While some syntheses, such as the transannulation of pyridotriazoles, do incorporate nitriles as a key reactant to build the imidazole ring, their mechanisms differ from the characteristic pathway of a Ritter reaction. organic-chemistry.org Researchers have focused on alternative cyclization and multicomponent strategies to construct this particular heterocyclic system.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has been widely adopted for the rapid and efficient construction of heterocyclic compounds, including imidazo[1,5-a]pyridines. This technique significantly reduces reaction times from hours to minutes, often improves yields, and allows for greater control over reaction conditions.

A convenient two-step synthesis of 3-substituted-imidazo[1,5-a]pyridines from commercially available picolinic esters has been reported to proceed under microwave irradiation conditions. researchgate.net Multicomponent reactions are particularly well-suited for microwave assistance. For instance, the one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be efficiently carried out using a copper(I) iodide catalyst under microwave heating to generate imidazo[1,2-a]pyridines, a related isomer class that highlights the utility of this technology. organic-chemistry.org Similarly, N-phenacylpyridinium bromides, formed in situ, react with ammonium acetate under solvent-free microwave conditions to afford the corresponding imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org These examples demonstrate the potential and versatility of microwave technology in synthesizing this family of compounds, offering a faster and often more efficient alternative to conventional heating.

Table 1: Examples of Microwave-Assisted Synthesis in Related Imidazo-Pyridine Systems

ReactantsCatalyst/ReagentsConditionsProduct TypeReference
Picolinic EstersVariousMicrowave Irradiation3-substituted-imidazo[1,5-a]pyridines researchgate.net
Aldehydes, 2-Aminopyridines, Terminal AlkynesCopper(I) iodideMicrowave, TolueneImidazo[1,2-a]pyridines organic-chemistry.org
Pyridines, α-BromoketonesAmmonium AcetateSolvent-free, MicrowaveImidazo[1,2-a]pyridines organic-chemistry.org

Regioselective Synthesis of Substituted 1-Methylimidazo[1,5-a]pyridines

The control of regioselectivity is a critical aspect of synthesizing substituted imidazo[1,5-a]pyridines, particularly for producing specific isomers like 1-methylimidazo[1,5-a]pyridine. The substitution pattern on the final product is determined by the choice of starting materials and the reaction pathway.

For example, in the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, the structure of the amino acid determines the substituent at the 3-position, while the substituent on the 2-benzoylpyridine directs the group at the 1-position. acs.orgacs.org This allows for the regioselective synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. acs.orgacs.org By selecting an appropriately substituted 2-benzoylpyridine and the corresponding α-amino acid, one can control the placement of various groups on the heterocyclic core.

However, achieving regioselectivity can be challenging. The cyclization of in situ generated 1H-imidazol-4(5)-amine with asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers, which may require separation by techniques such as column chromatography. The specific outcome of such reactions is influenced by factors like steric hindrance imposed by substituents on the starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,5-a]pyridines to minimize environmental impact. Key strategies include the use of environmentally benign solvents and catalysts, the development of one-pot reactions, and the utilization of energy-efficient technologies like microwave irradiation.

An excellent example of a green approach is an iron-catalyzed C-H amination reaction for constructing the imidazole-fused ring system. organic-chemistry.org This method can be conducted in anisole, a greener solvent alternative, and notably produces water as the only byproduct. organic-chemistry.org The development of metal-free reactions, such as the BF₃·Et₂O-catalyzed denitrogenative transannulation of pyridotriazoles, also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive transition metals. organic-chemistry.org

Furthermore, the use of water as a solvent is a cornerstone of green synthesis. Ultrasound-assisted C-H functionalization of ketones has been used to create related imidazo[1,2-a]pyridines in water, completely avoiding metal catalysts. organic-chemistry.org Multi-component, one-pot syntheses are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. organic-chemistry.org The application of microwave-assisted protocols, as discussed in section 2.6, further contributes to the green credentials of a synthesis by dramatically reducing energy consumption and reaction times. researchgate.netorganic-chemistry.org

Iii. Mechanistic Investigations of 1 Methylimidazo 1,5 a Pyridine Formation and Reactivity

Elucidation of Reaction Pathways and Intermediates

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core, including its 1-methyl substituted variant, proceeds through several key mechanistic pathways.

One prominent method involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. beilstein-journals.orgnih.gov In this pathway, it is proposed that upon heating in polyphosphoric acid (PPA), the nitroalkane is converted into a highly electrophilic phosphorylated nitronate intermediate. beilstein-journals.org The nucleophilic 2-(aminomethyl)pyridine then attacks this intermediate, forming an amidinium species. beilstein-journals.orgnih.gov This is followed by a 5-exo-trig cyclization involving the pyridine (B92270) ring's masked imine moiety, which generates a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Subsequent elimination and aromatization yield the final imidazo[1,5-a]pyridine product.

Another significant pathway is a Ritter-type reaction, which synthesizes imidazo[1,5-a]pyridine analogs from components like benzylic alcohols. acs.org This reaction is catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like para-toluenesulfonic acid (p-TsOH·H₂O). The key step is the conversion of the alcohol into a reactive benzylic cation intermediate by the catalytic system, which then undergoes cyclization to form the heterocyclic core. acs.org

A transition-metal-free approach involves an iodine-mediated oxidative annulation. rsc.org This method constructs the imidazo[1,5-a]pyridine ring system from 2-pyridyl ketones and alkylamines through an sp³ C-H amination reaction. rsc.org

The reactivity of the formed imidazo[1,5-a]pyridine ring has also been explored, particularly through C-H functionalization. A metal-free strategy allows for the insertion of a methylene (B1212753) group at the C1 position, bridging two imidazo[1,5-a]pyridine molecules. nih.govnih.gov A plausible mechanism suggests that the reaction is initiated when an imidazo[1,5-a]pyridine molecule is added to an aldehyde (like formaldehyde), generating an unstable cation (A). This is followed by the removal of a water molecule to create intermediate B. A second molecule of the imidazo[1,5-a]pyridine then attacks intermediate B, forming cation C, which subsequently undergoes deprotonation to yield the final methylene-bridged product. nih.gov

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in dictating the efficiency and selectivity of imidazo[1,5-a]pyridine synthesis. Different synthetic strategies rely on specific activators and promoters to achieve high yields.

In the cyclocondensation of 2-(aminomethyl)pyridine with nitroethane, the reaction medium plays a crucial role. Initial trials using only polyphosphoric acid (PPA) resulted in low yields. beilstein-journals.org However, the addition of phosphorous acid (H₃PO₃) significantly improved the outcome. Optimizing the reaction conditions by adjusting the temperature and the composition of the acidic medium was shown to be critical for maximizing product yield. nih.gov

For the Ritter-type synthesis of imidazo[1,5-a]pyridine analogs, a dual catalytic system of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) is employed. acs.org Bi(OTf)₃ functions as an efficient Lewis acid catalyst for generating the necessary benzylic cation intermediate. acs.org The amount of p-TsOH was found to be a critical parameter; increasing the equivalents of the acid led to a substantial improvement in the reaction yield. acs.org

The iodine-mediated synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines is a transition-metal-free process. rsc.org In this one-pot oxidative annulation, molecular iodine (I₂) acts as the promoter, and the reaction is carried out in the presence of sodium acetate (B1210297) (NaOAc). rsc.org This approach is noted for its operational simplicity. rsc.org

In the C-H functionalization for creating bis(imidazo[1,5-a]pyridines), aldehydes such as formaldehyde (B43269) serve as both the carbon source and the solvent in a metal-free system. nih.govacs.org This method avoids the need for metal catalysts, inorganic acids, or bases, offering a more environmentally friendly alternative to traditional cross-coupling reactions. acs.org

Summary of Catalysts and Reagents in Imidazo[1,5-a]pyridine Synthesis
Synthetic MethodCatalyst/ReagentRoleKey FindingsReference
Nitroalkane CyclocondensationPolyphosphoric acid (PPA) / Phosphorous acid (H₃PO₃)Acid medium and activator for nitroalkaneA 1:1 mixture of 87% PPA/H₃PO₃ at 160 °C gave a 77% isolated yield. nih.gov beilstein-journals.orgnih.gov
Ritter-Type ReactionBi(OTf)₃ / p-TsOH·H₂OLewis acid / Brønsted acidUsing 7.5 equivalents of p-TsOH with 5 mol % Bi(OTf)₃ resulted in a 97% yield. acs.org acs.org
Iodine-Mediated AnnulationI₂ / NaOAcOxidative mediator / BaseProvides an efficient, one-pot, transition-metal-free synthesis. rsc.org rsc.org
C-H FunctionalizationFormaldehyde / AldehydesCarbon source and solventA metal-free approach for synthesizing methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.govacs.org nih.govnih.govacs.org

Stereochemical Aspects and Enantioselective Syntheses

While many synthetic methods yield racemic products, significant progress has been made in the development of enantioselective syntheses involving the imidazo[1,5-a]pyridine scaffold. These approaches typically utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

A notable strategy involves the design and synthesis of a new class of chiral N-heterocyclic carbene (NHC) ligands that incorporate the imidazo[1,5-a]pyridine-3-ylidene backbone. acs.org These ligands are fused to a chiral oxazoline (B21484) auxiliary, creating a modular and versatile system for asymmetric catalysis. acs.org

The synthesis of these chiral ligands begins with commercially available 6-cyano-2-pyridinecarboxaldehyde. acs.org This starting material is reacted with various substituted anilines to form the corresponding imines in excellent yields. acs.org Subsequent ring-closure using chloromethyl ethyl ether (CMEE) affords the desired cyano-substituted imidazolium (B1220033) chlorides, which are the precursors to the active NHC ligands. acs.org These chiral imidazo[1,5-a]pyridine–oxazoline ligands have been successfully applied in the highly enantioselective hydrosilylation of ketones, where they form chiral rhodium complexes that direct the reaction to produce enantiomeric excesses of up to 93%. acs.org

Synthesis of Chiral Imine Precursors
Aniline ReactantProductYieldReference
2,4,6-trimethylanilineN-((6-cyanopyridin-2-yl)methylene)-2,4,6-trimethylaniline81% acs.org
2,6-diisopropylanilineN-((6-cyanopyridin-2-yl)methylene)-2,6-diisopropylaniline91% acs.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical technique for modifying the imidazo[1,5-a]pyridine core without the need for pre-activated substrates. nih.gov Research has focused on developing metal-free strategies to enhance the environmental compatibility and cost-effectiveness of these transformations. nih.govacs.org

A unique metal-free approach has been developed for the C(sp²)-H functionalization of imidazo[1,5-a]pyridines at the C1 position. nih.govacs.org This strategy utilizes formaldehyde or other aldehydes as a carbon source to insert a methylene or substituted methylene bridge between two imidazo[1,5-a]pyridine molecules, yielding bis-imidazo[1,5-a]pyridines. nih.gov The reaction proceeds with moderate to good yields and demonstrates broad substrate applicability. nih.gov For instance, the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with an aqueous solution of formaldehyde at room temperature produces bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane in good yield. nih.govacs.org This methodology has been successfully extended to a gram-scale synthesis, highlighting its practical utility. nih.govnih.gov The resulting bis-heteroarene products have also been demonstrated to function as ligands. nih.gov Control experiments using radical scavengers indicated that the reaction does not proceed via a radical-mediated mechanism. acs.org

Examples of C-H Functionalization of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridine SubstrateAldehydeProductYieldReference
3-phenylimidazo[1,5-a]pyridineFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneGood nih.govacs.org
3-(pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83% nih.gov
3-(perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79% nih.gov
3-phenylimidazo[1,5-a]pyridinem-Toluylaldehyde1,1'-(m-Tolylmethylene)bis(3-phenylimidazo[1,5-a]pyridine)71% nih.gov

Iv. Spectroscopic Characterization and Structural Elucidation of 1 Methylimidazo 1,5 a Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-methylimidazo[1,5-a]pyridine compounds, offering precise insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts (δ) of the protons are influenced by their position on the heterocyclic ring system and the electronic effects of any substituents. nih.gov

For the parent this compound, the methyl group protons typically appear as a singlet in the upfield region of the spectrum. For instance, in this compound, the methyl protons (CH₃) resonate at approximately 2.57 ppm. researchgate.net The protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts and coupling patterns. For example, in the unsubstituted imidazo[1,5-a]pyridine (B1214698), the protons resonate at the following approximate chemical shifts: H-5 at 8.27 ppm (doublet), H-8 at 7.48 ppm (doublet), H-1 at 7.31 ppm (singlet), H-7 at 6.70 ppm (doublet of doublets), and H-6 at 6.57 ppm (pseudo-triplet). researchgate.net

The introduction of substituents onto the imidazo[1,5-a]pyridine core leads to predictable changes in the ¹H NMR spectrum. For example, in 3-methyl-1-phenylimidazo[1,5-a]pyridine, the methyl group at the 3-position appears as a singlet at 2.74 ppm, while the aromatic protons show complex multiplets in the downfield region. nih.gov Similarly, for bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the methylene (B1212753) bridge protons (CH₂) appear as a singlet at 4.68 ppm. acs.org

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

Compound H-1 H-3 H-5 H-6 H-7 H-8 Methyl Protons Other Protons
This compound researchgate.net - 9.38 (s) 8.47 (d) ~7.02 (t) ~7.02 (t) 7.80 (d) 2.57 (s, 1-CH₃) -
3-Methyl-1-phenylimidazo[1,5-a]pyridine nih.gov - - - 6.65-6.59 (m) 6.80-6.73 (m) 7.80 (d) 2.74 (s, 3-CH₃) 7.89 (dd, 2H), 7.70 (d, 1H), 7.50-7.43 (m, 2H), 7.32-7.25 (m, 1H)
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane acs.org - - - 6.59-6.56 (m) 6.47-6.44 (m) 8.15 (d) - 4.68 (s, CH₂), 7.79-7.76 (m, 4H), 7.54-7.47 (m, 6H), 7.39 (t, 2H)
1,1'-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine) nih.gov - - - 6.55-6.51 (m) 6.45-6.41 (m) 8.13 (td) 2.03 (d, CH₃) 5.01 (q, CH), 7.80-7.78 (m, 4H), 7.56 (td, 2H), 7.52-7.48 (m, 4H), 7.42-7.37 (m, 2H)

Chemical shifts are reported in ppm relative to a standard reference. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), td (triplet of doublets), dd (doublet of doublets).

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom. nih.gov

In the parent this compound, the methyl carbon appears at approximately 9.9 ppm. researchgate.net The carbons of the heterocyclic rings have distinct chemical shifts, for example: C-8a at 126.4 ppm, C-3 at 124.7 ppm, C-5 at 124.4 ppm, C-8 at 121.9 ppm, C-1 at 121.8 ppm, C-7 at 118.5 ppm, and C-6 at 116.7 ppm. researchgate.net

Substitution on the ring system causes notable shifts in the ¹³C NMR spectrum. For 3-methyl-1-phenylimidazo[1,5-a]pyridine, the methyl carbon at position 3 is observed at 12.5 ppm. nih.gov The presence of a phenyl group at position 1 influences the chemical shifts of the surrounding carbons significantly. nih.gov In another example, for bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the bridging methylene carbon resonates at 27.1 ppm. acs.org

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

Compound C-1 C-3 C-5 C-6 C-7 C-8 C-8a Methyl Carbon Other Carbons
This compound researchgate.net 121.8 124.7 124.4 116.7 118.5 121.9 126.4 9.9 (1-CH₃) -
3-Methyl-1-phenylimidazo[1,5-a]pyridine nih.gov - 126.3 121.0 112.7 118.8 119.0 - 12.5 (3-CH₃) 134.93, 134.87, 129.8, 128.7, 126.42, 126.39
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane acs.org - 128.0 121.1 113.1 117.6 119.1 - - 27.1 (CH₂), 136.5, 131.1, 130.4, 129.0, 128.5, 128.3
1,1'-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine) nih.gov - 127.4 121.1 113.0 117.3 119.4 - 20.7 (CH₃) 33.3 (CH), 136.3, 136.1, 130.6, 129.0, 128.4, 128.1

Chemical shifts are reported in ppm relative to a standard reference.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comrsc.org In the context of this compound and its derivatives, IR spectra typically show characteristic absorption bands.

For example, the IR spectrum of 3-methyl-1-phenylimidazo[1,5-a]pyridine exhibits bands at 3351 cm⁻¹ (N-H stretching, if applicable, or overtones), 2919 cm⁻¹ (C-H stretching), 1600 cm⁻¹ (C=C and C=N stretching), and 771 cm⁻¹ (aromatic C-H bending). nih.gov The presence of specific substituents will introduce new characteristic peaks. For instance, a carbonyl group in a derivative would show a strong absorption in the range of 1650-1750 cm⁻¹. scispace.com

V. Computational and Theoretical Studies of 1 Methylimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 1-methylimidazo[1,5-a]pyridine, DFT calculations are instrumental in predicting its geometric and electronic properties, offering a foundational understanding of its stability and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) to ensure accurate results.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations predict a planar bicyclic structure, which is characteristic of the imidazo[1,5-a]pyridine (B1214698) core. This planarity is a result of the sp² hybridization of the carbon and nitrogen atoms within the fused ring system.

The electronic structure of the molecule is defined by the distribution of electrons. The imidazo[1,5-a]pyridine scaffold is recognized for its capability to engage in significant π-π stacking interactions in the solid state, a feature that can be analyzed through computational models mdpi.com. The methyl group at the 1-position acts as an electron-donating group, which influences the electron density distribution across the heterocyclic system. This, in turn, affects the molecule's chemical properties, including its sites of reactivity and intermolecular interactions. Theoretical analyses of related substituted imidazo[1,5-a]pyridine derivatives have been successfully used to understand their structural versatility and coordination capabilities mdpi.com.

Table 1: Selected Calculated Bond Lengths and Angles for Imidazo[1,5-a]pyridine Core (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific optimized geometry data for this compound was not available in the searched literature.

Parameter Bond/Angle Typical Calculated Value
Bond Length N4-C5 ~1.38 Å
Bond Length C5-C6 ~1.40 Å
Bond Length C8-N1 ~1.37 Å
Bond Length N1-C2 ~1.39 Å
Bond Angle C8-N1-C2 ~108°
Bond Angle N4-C5-C6 ~120°

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orglibretexts.org. The energy and localization of these orbitals provide insight into the molecule's electron-donating and electron-accepting capabilities.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy corresponds to a better electron-donating ability (nucleophilicity). For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic core.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron-accepting ability (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive researchgate.net.

FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. For instance, regions with a high density of the HOMO are susceptible to electrophilic attack, while regions with a high density of the LUMO are prone to nucleophilic attack. In related imidazo[1,2-a]pyrimidine systems, FMO analysis has been crucial for studying the mobility of electronic charges and understanding the electron-donating and accepting character of the molecule nih.gov.

Orbital Role in Reactions Implication for Reactivity
HOMO Electron Donor A high energy level indicates greater nucleophilicity.
LUMO Electron Acceptor A low energy level indicates greater electrophilicity.

DFT calculations are widely used to predict various spectroscopic properties, providing a means to validate experimental data and interpret spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, calculated chemical shifts for this compound can be compared with experimental values for verification of the molecular structure. Studies on related imidazo[1,2-a]pyrimidine derivatives have shown good agreement between theoretical and experimental NMR data nih.gov.

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using DFT and its time-dependent extension, TD-DFT. These calculations predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily the HOMO→LUMO transition. For the imidazo[1,5-a]pyridine scaffold, these transitions typically fall in the UV-visible range. Studies on related derivatives show that the absorption and emission properties are highly tunable through chemical modification mdpi.comnih.gov. For example, investigations into pyridylimidazo[1,5-a]pyridine salts have demonstrated blue emission with a significant Stokes shift tum.de.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the properties of molecules in their electronically excited states researchgate.netresearchgate.net. This is essential for understanding the photophysical behavior of this compound, including its absorption and fluorescence characteristics.

TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. The method also provides information about the nature of these electronic transitions (e.g., π→π* or n→π*) and their associated oscillator strengths, which relate to the intensity of the absorption bands. For imidazo[1,5-a]pyridine derivatives, which are known to be fluorescent, TD-DFT is used to model the emission process by optimizing the geometry of the first excited state. This allows for the prediction of emission wavelengths and helps explain phenomena like the large Stokes shifts observed for this class of compounds mdpi.com. Computational studies on related pyridinium salts have used TD-DFT to compute vertical excitations and analyze the electronic distribution of singlet excited states tum.de.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound were not prominent in the searched literature, this technique offers significant potential for understanding its dynamic behavior.

MD simulations could be employed to:

Analyze Solvation: Investigate how solvent molecules arrange around this compound and how this solvation shell affects its conformation and properties.

Study Intermolecular Interactions: Model the aggregation behavior of the molecule in solution or the solid state, providing insight into the π-π stacking interactions suggested by DFT studies mdpi.com.

Probe Biomolecular Interactions: If the molecule is being considered for biological applications, MD simulations can be used to model its binding to a target protein or nucleic acid, revealing details about the binding mode and affinity.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools used to characterize chemical bonding and non-covalent interactions based on the topology of the electron density.

QTAIM Analysis: This method partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds between them. A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs (e.g., its value and its Laplacian) provide quantitative information about the nature and strength of the chemical bond (covalent, ionic, or hydrogen bond).

RDG Analysis: The RDG, or non-covalent interaction (NCI), analysis is particularly useful for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It does so by plotting the reduced density gradient against the electron density. This generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

A recent study on a ditopic imidazo[1,5-a]pyridine derivative utilized a combined QTAIM/NCIplot analysis to theoretically investigate the supramolecular π-stacked assemblies observed in the solid state. The analysis revealed numerous BCPs and an extensive RDG isosurface connecting the monomers, confirming significant π-π stacking and C-H···O contacts with a substantial interaction energy mdpi.com. A similar approach applied to this compound would provide deep insight into its intermolecular and intramolecular non-covalent interactions.

Structure-Property Relationship Modeling

Structure-property relationship modeling for imidazo[1,5-a]pyridine derivatives, including the 1-methyl variant, is a key area of computational research. These studies aim to establish a clear correlation between the molecule's three-dimensional structure and its observable properties, such as its optical and electronic behavior.

Computational analyses, often using Density Functional Theory (DFT), have been employed to understand how structural modifications influence the photophysical properties of imidazo[1,5-a]pyridine scaffolds. For instance, studies on related pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium salts have shown that the process of quaternization significantly impacts their optical features. Theoretical calculations help to elucidate the relationship between the chemical structure and the resulting absorption and emission spectra researchgate.net.

The electronic properties of the broader class of imidazo[1,5-a]pyridines are also a focus of theoretical investigation. The unique bicyclic core of these compounds allows for the incorporation of various substituents, and computational models can predict how these changes will affect the electronic structure. For example, the introduction of alkenyl or alkynyl groups at the C5-position can lead to spontaneous cyclization, forming new π-delocalized heterocycles with unique electronic characteristics that can be thoroughly investigated through computational methods nih.govresearchgate.net. These models are essential for designing novel materials with tailored electronic and optical properties for applications in fields like organic electronics.

The table below summarizes key computational parameters often calculated to model the structure-property relationships of imidazo[1,5-a]pyridine systems.

Computational ParameterDescriptionPredicted Property
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Electronic transitions, redox potentials, and chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface.Sites for electrophilic and nucleophilic attack, intermolecular interactions.
Dipole Moment A measure of the overall polarity of the molecule.Solubility in polar solvents, intermolecular forces.
NICS (Nucleus-Independent Chemical Shift) A method to assess the aromaticity of a ring system.Aromatic character and stability.

This table is illustrative, based on typical computational studies of heterocyclic aromatic compounds.

Supramolecular Interactions, including π···π Stacking

The planar, aromatic nature of the this compound core makes it highly susceptible to engaging in supramolecular interactions, particularly π-π stacking. These non-covalent interactions are fundamental to the compound's behavior in the solid state, influencing its crystal packing, and its ability to interact with biological macromolecules or other functional materials.

The imidazo[1,5-a]pyridine scaffold has demonstrated a pronounced ability to establish π···π interactions in the solid state mdpi.com. In the crystal structures of coordination polymers incorporating imidazo[1,5-a]pyridine derivatives, these interactions are a dominant feature, guiding the self-assembly of the molecules into extended architectures mdpi.com. The imidazole (B134444) and pyridine (B92270) rings of the fused system can overlap with those of adjacent molecules, leading to stabilizing energetic interactions.

Theoretical studies, particularly DFT calculations, are used to analyze and quantify these supramolecular assemblies. For example, in metal-organic frameworks containing a ditopic imidazo[1,5-a]pyridine ligand, DFT calculations based on model structures have been used to theoretically analyze the observed π-stacked assemblies mdpi.com. These calculations can determine the optimal geometry and interaction energy of the π-π stacked dimers or aggregates. The imidazole moiety, being electron-rich, is known to enhance π-π interactions, a feature that contributes to the formation of stable supramolecular structures nih.gov.

The table below details typical parameters used to characterize π-π stacking interactions in systems like this compound.

Interaction ParameterDescriptionTypical Value Range
Interplanar Distance The perpendicular distance between the planes of the two interacting aromatic rings.3.3 - 3.8 Å
Centroid-to-Centroid Distance The distance between the geometric centers of the two aromatic rings.3.5 - 5.0 Å
Slip Angle The angle between the vector connecting the centroids and the normal to the ring plane.Varies (0° for perfect sandwich, >0° for slipped-parallel)
Interaction Energy The calculated stabilization energy gained from the π-π stacking interaction.-1 to -10 kcal/mol

Data in this table are representative values for π-π stacking interactions in aromatic heterocyclic systems.

Vi. Coordination Chemistry and Ligand Applications of 1 Methylimidazo 1,5 a Pyridine

1-Methylimidazo[1,5-a]pyridine as a Ligand in Metal Complexes

This compound and its substituted analogues have demonstrated considerable versatility as ligands, capable of coordinating with a wide array of transition metals. The imidazo[1,5-a]pyridine (B1214698) scaffold can coordinate with various transition metal ions, including nickel (Ni), cobalt (Co), palladium (Pd), and copper (Cu), leading to a vast number of metal complexes with a range of distinct coordination motifs acs.org. The inherent electronic properties and the tunable steric environment of these ligands allow for the formation of stable and catalytically active metal complexes.

The synthesis of metal complexes featuring this compound-based ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For instance, the coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine with various metal moieties has been studied, leading to the formation of new complexes that have been fully characterized by X-ray crystallography and other spectroscopic methods uva.es.

A series of luminescent Zn(II) complexes based on mono- and bis-imidazo[1,5-a]pyridine ligands have been synthesized and extensively characterized through spectroscopic, crystallographic, and mass spectrometric techniques mdpi.com. These studies reveal that coordination to the Zn(II) center enhances molecular rigidity and can induce conformational changes in the ligands, resulting in improved quantum yields and significant blue shifts in emission mdpi.com.

Similarly, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine have been synthesized and characterized. Single crystal X-ray structures of these complexes reveal a "piano stool" coordination geometry rsc.org. The synthesis of cyclometalated platinum(II) carbene complexes based on the hexahydroimidazo[1,5-a]pyridine framework has also been reported, with the compounds being fully characterized by standard techniques, including X-ray crystallography for some of the complexes d-nb.info.

Imidazo[1,5-a]pyridine derivatives can act as versatile ligands, exhibiting various binding modes depending on the substituents on the main core. These can range from bidentate to tridentate and even tetradentate coordination mdpi.com. A common substituent, the pyridinyl ring at the 1-position, facilitates a typical N,N bidentate coordination mode, which is suitable for binding to many transition metal ions such as Mn²⁺, Ir³⁺, Cu⁺, Ag⁺, Zn²⁺, Ru²⁺, and Os²⁺ mdpi.com.

The spatial arrangement of donor atoms can lead to distinct binding modes and symmetry-breaking effects, which significantly impact the electronic transitions mdpi.com. For example, in ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, the ligand chelates to the metal center through two σ-bonded nitrogen atoms, contributing to a "piano stool" coordination geometry rsc.org.

The coordination geometry around the metal center is influenced by both the nature of the ligand and the metal ion. For instance, pentacoordinate and hexacoordinate structures have been observed for zinc and cadmium complexes, respectively, with the same 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand uva.es. The interaction between nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺) ions with 1-methylimidazole has been studied, revealing insights into the coordination behavior of these ions researchgate.net.

Interactive Table: Binding Modes of Imidazo[1,5-a]pyridine Derivatives
Binding ModeDescriptionMetal Ion Examples
Bidentate Coordination through two donor atoms, often N,N from a pyridinyl substituent.Mn²⁺, Ir³⁺, Cu⁺, Ag⁺, Zn²⁺, Ru²⁺, Os²⁺ mdpi.com
Tridentate Coordination through three donor atoms. mdpi.com
Tetradentate Coordination through four donor atoms. mdpi.com

N-Heterocyclic carbenes (NHCs) derived from the imidazo[1,5-a]pyridine scaffold, known as imidazo[1,5-a]pyridin-3-ylidenes, possess unique electronic and steric properties that make them attractive ligands in catalysis. These ligands are known to form strong σ-bonds with transition metals and have variable π-accepting capabilities acs.org.

Studies on rhodium complexes and selenium adducts of various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have shown that these ligands exhibit strong π-accepting character rsc.org. This is evidenced by the downfield shift of the carbene carbon in ¹³C NMR spectra and the higher wavenumber of the trans-carbonyl moiety's IR peak in Rh(NHC)(CO)₂Cl complexes compared to conventional NHCs rsc.org. DFT calculations have revealed that a hybrid accepting orbital, formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring, leads to significantly increased π-accepting character rsc.org.

The steric properties of these ligands can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine backbone. This allows for the creation of a well-defined and rigid perpendicular arrangement of a biaryl moiety, which can enable a stabilizing interaction between the ipso position of the C₅-aromatic ring and the metal center coordinated to the NHC carbon google.com. This steric influence is crucial for controlling the coordination sphere of the metal and, consequently, the selectivity of catalytic reactions.

Applications in Homogeneous Catalysis

The unique electronic and steric properties of this compound-based ligands, particularly their NHC derivatives, have led to their successful application in various homogeneous catalytic transformations.

N-Heterocyclic carbenes (NHCs) are a class of ligands that have become excellent alternatives to phosphine-based ligands in transition metal catalysis due to their strong σ-donating ability and tunable steric bulk acs.orgtcichemicals.com. The imidazo[1,5-a]pyridine framework has been extensively utilized to develop novel NHC ligands, often referred to as imidazo[1,5-a]pyridine-3-ylidenes acs.org.

The synthesis of these NHC precursors often starts from commercially available materials, making them readily accessible acs.org. The literature on imidazo[1,5-a]pyridine transition-metal complexes and imidazo[1,5-a]pyridine-derived carbenes (IPCs) is extensive, with numerous reports highlighting their use as auxiliary ligands in catalysis acs.org. These ligands have been successfully employed in various catalytic reactions, including cross-coupling reactions. For example, a new class of NHC ligands derived from 2H-imidazo[1,5-a]pyridin-4-ium bromides has demonstrated usefulness in the palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides researchgate.net.

The development of sterically-defined L-shaped biaryl NHC ligands based on the imidazo[1,5-a]pyridine architecture has been a significant advancement. These ligands have been used to create well-defined, air- and moisture-stable complexes with transition metals like palladium, gold, copper, silver, and rhodium, which are active in cross-coupling reactions google.com.

The introduction of chirality into the this compound ligand scaffold has opened up avenues for enantioselective catalysis. Chiral bifunctional NHC ligands based on the imidazo[1,5-a]pyridine (ImPy) scaffold have been synthesized and characterized researchgate.net. These ligands, which can possess both a fluxional biaryl axis and a chiral center, have been applied in gold(I)-catalyzed reactions, showing varying degrees of asymmetric induction researchgate.net.

A notable application is in the highly enantioselective hydrosilylation of ketones. A versatile class of N-heterocyclic carbene ligands based on an imidazo[1,5-a]pyridine-3-ylidine backbone fused to a chiral oxazoline (B21484) auxiliary has been developed acs.org. These chiral bidentate NHC-oxazoline ligands form stable complexes with rhodium(I) that are efficient catalysts for the enantioselective hydrosilylation of a wide range of ketones, achieving high yields and enantioselectivities acs.org.

The modular synthesis of these chiral ligands allows for the creation of a diverse library of catalysts, which holds promise for other asymmetric transformations such as hydrogenation, hydroboration, and conjugate addition acs.org. The synergy between the chiral NHC and the rhodium metal center is crucial for the observed catalytic activity and enantioselectivity acs.org.

Interactive Table: Applications of Chiral this compound-Based Ligands in Asymmetric Catalysis
Catalytic ReactionMetalChiral Ligand TypeAchieved Results
Enantioselective Hydrosilylation of Ketones Rhodium(I)Imidazo[1,5-a]pyridine-oxazoline (NHC)Yields >90%, Enantioselectivities 80-95% ee acs.org
Enantioselective Intramolecular Hydrocarboxylation of Allenes Gold(I)Bifunctional Imidazo[1,5-a]pyridine (NHC)Varying degrees of asymmetric induction researchgate.net

Role of this compound in Specific Catalytic Transformations (e.g., Hydrosilylation)

While there is significant interest in N-heterocyclic carbene (NHC) ligands for catalysis, specific data on the application of this compound as a ligand in catalytic hydrosilylation is not presently available in the reviewed literature.

Research in this area has primarily focused on more complex derivatives of the imidazo[1,5-a]pyridine scaffold. For instance, a family of chiral NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone has been synthesized and successfully employed in the highly enantioselective hydrosilylation of ketones. acs.org These bidentate ligands, when complexed with rhodium, demonstrate high catalytic activity and selectivity. acs.org

Additionally, other derivatives, such as pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene nickel(II) complexes, have been developed as catalyst precursors for acrylate synthesis from ethylene and carbon dioxide, showcasing the catalytic potential of the broader ligand class. mdpi.comresearchgate.net However, studies detailing the catalytic performance of the simpler this compound ligand in hydrosilylation or related transformations have not been identified. The general field of main group compound-catalyzed hydrosilylation of CO2 is also an active area of research, often employing N-heterocyclic carbenes as catalysts. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The choice of the organic linker is crucial in determining the final structure and properties of the resulting framework. mdpi.com

The broader family of imidazo[1,5-a]pyridine derivatives has been identified as a promising candidate for constructing novel CPs. A recent study demonstrated the successful synthesis and characterization of three new zinc(II)-based coordination polymers using a linear ditopic imidazo[1,5-a]pyridine derivative as a ligand, along with dicarboxylic acids as linkers. nih.gov This work highlights the structural capability of the imidazo[1,5-a]pyridine scaffold to participate in the formation of extended networks, particularly its pronounced ability to form π–π stacking interactions in the solid state. nih.gov

Despite this progress with substituted derivatives, there is no specific mention in the surveyed literature of this compound being used as a primary or secondary ligand in the synthesis of coordination polymers or MOFs. The research demonstrates the potential of the core heterocyclic structure, but its simplest methylated derivative remains an unexplored component in this field.

Vii. Photophysical Properties and Applications of 1 Methylimidazo 1,5 a Pyridine

Luminescence Properties

The imidazo[1,5-a]pyridine (B1214698) scaffold is a foundation for developing emissive compounds applicable in fields like optoelectronics and chemical biology, owing to its compact structure and notable photophysical characteristics. nih.govmdpi.com These compounds are recognized as a promising family of fluorophores that can be readily functionalized to tune their photophysical properties. researchgate.net

Fluorescence and Phosphorescence Characteristics

Derivatives of imidazo[1,5-a]pyridine are well-known for their fluorescent properties. researchgate.net Many of these compounds exhibit strong fluorescence in the blue and violet regions of the electromagnetic spectrum. ijrpr.com For instance, a series of trifluoromethylated substituted imidazo[1,5-a]pyridine derivatives have been synthesized, displaying tunable quantum yields and large Stokes shifts. researchgate.net

In addition to conventional fluorescence, some derivatives exhibit phosphorescence. Cyclometalated platinum(II) complexes incorporating a hexahydroimidazo[1,5-a]pyridinylidene ligand, a saturated version of the imidazo[1,5-a]pyridine core, show strong phosphorescence at room temperature in the sky-blue region. d-nb.info This phosphorescence is a result of strong spin-orbit coupling induced by the heavy metal center, which allows for efficient emission from triplet excited states. d-nb.info

Photoluminescent Quantum Yields and Stokes Shifts

Imidazo[1,5-a]pyridine derivatives are characterized by potentially high photoluminescent quantum yields (PLQY) and large Stokes shifts. researchgate.net The quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the molecular structure. For example, the introduction of methoxy substituents on the imidazo[1,5-a]pyridine nucleus has been shown to increase the emission quantum yield from 22% to as high as 50%. researchgate.net Similarly, for a series of halogenated derivatives, the luminescence quantum yields in solution were tripled depending on the nature of the halogen substituent. researchgate.net

These compounds are also known for their characteristically large Stokes shifts, which is the difference between the spectral position of the maximum of absorption and the maximum of emission. Large Stokes shifts, sometimes up to 150 nm, are beneficial for various applications as they minimize self-absorption and improve detection sensitivity. researchgate.net For instance, a fluorescent probe based on this scaffold for sulfite detection exhibited a large Stokes shift of 174 nm. nih.gov Another near-infrared (NIR) probe for sulfur dioxide monitoring demonstrated an ultra-large Stokes shift of 460 nm. mdpi.com

Effects of Substitution on Photophysical Tuning

The photophysical properties of the imidazo[1,5-a]pyridine core can be precisely tuned through chemical modification. The introduction of different substituents at various positions on the heterocyclic nucleus allows for the fine-tuning of emission wavelengths, quantum yields, and Stokes shifts. researchgate.netunito.it

For example, the position of methoxy groups can be used to control the Stokes shift and enhance the quantum yield. researchgate.net Attaching electron-donating groups generally improves luminescence performance, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com The substitution of phenyl or naphthyl groups has been shown to increase fluorescence yield. ijrpr.com

The extension of the π-conjugated system can also be used to modify the optical properties, often leading to a bathochromic (red-shift) effect in the emission spectrum. unito.it For instance, modifying a 3-aryl substituent on the imidazo[1,5-a]pyridine core markedly affects the photophysical properties. unito.it Coordination with metal ions, such as Zn(II), is another strategy. Complexation can enhance molecular rigidity, leading to improved quantum yields and significant blue shifts in emission. mdpi.com

Optoelectronic Device Applications

The favorable luminescent properties of 1-methylimidazo[1,5-a]pyridine derivatives make them attractive candidates for use in optoelectronic devices. tandfonline.comfigshare.com Their stability, high quantum yields, and tunable emission colors are key attributes for these applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Derivatives of imidazo[1,5-a]pyridine have been successfully incorporated as emitter molecules in Organic Light-Emitting Diodes (OLEDs). uni-giessen.de Their strong solid-state fluorescence makes them highly suitable for the emissive layer in OLED structures. ijrpr.com For example, certain imidazo[1,5-a]quinolines, which are extended analogs, have been used as blue emitters in OLEDs. uni-giessen.de

Bipolar molecules with a donor-acceptor structure are often designed to create highly efficient deep-blue emitting materials for OLEDs. nih.gov In this context, imidazole (B134444) derivatives can act as the electron-accepting component. nih.govmdpi.com Non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives, achieving high luminance and external quantum efficiencies (EQE) of up to 4.43% with excellent color purity. nih.gov Specifically, imidazo[1,2-a]pyridine (B132010) has been used as an electron acceptor to construct deep-blue OLEDs with EQEs of up to 4.85% and negligible efficiency roll-off at high brightness. researchgate.net

Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) represent a simpler and potentially lower-cost alternative to traditional OLEDs. nih.gov They consist of a single active layer containing the luminescent material mixed with an ionic electrolyte. unito.it

A small molecule from the pyridilimidazo[1,5-a]pyridine family, specifically 3-(2-methoxyphenyl)-5-methyl-1-(6-methylpyridin-2-yl)H-imidazo[1,5-a]pyridine, has been applied for the first time in an LEC. unito.it This compound exhibits a high photoluminescence quantum yield of 0.4 and blue emission in solution. researchgate.netunito.it While its solid-state emission is red-shifted to yellow due to aggregation, this work highlights the potential of this class of emitters for LEC applications and provides insights for designing new candidates for small-molecule-based LECs. researchgate.netunito.it The development of efficient and stable emitter materials, including iridium(III) complexes with imidazo[1,5-a]pyridine-based ligands, is a key area of research for advancing LEC technology. nih.govresearcher.life

Organic Thin-Layer Field Effect Transistors (OFETs)

The application of imidazo[1,5-a]pyridine derivatives in the field of organic electronics, specifically in organic thin-layer field-effect transistors (OFETs), is an emerging area of research. While extensive data on devices incorporating this compound is not yet widely available, the inherent electronic properties of the imidazo[1,5-a]pyridine core suggest its potential for use in such applications. researchgate.net The fused heterocyclic system provides a rigid, planar structure conducive to molecular packing in thin films, a critical factor for efficient charge transport in the semiconductor layer of an OFET. The aromatic nature and tunable electronic properties through substitution offer the possibility of developing both p-type and n-type semiconductor materials. Research into related heterocyclic compounds has demonstrated their utility in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), indicating the promise of the broader imidazopyridine family in organic electronics. researchgate.netnih.gov The development of synthetic methods that allow for the functionalization of the imidazo[1,5-a]pyridine core is crucial for optimizing its charge transport characteristics for potential use as the active layer in OFETs. researchgate.net

Chemo/Biosensing Applications

The intense luminescence and environmentally sensitive fluorescence of imidazo[1,5-a]pyridine derivatives make them excellent candidates for the development of chemical and biological sensors. rsc.orgnih.gov These sensors often operate on "on-off" fluorescence switching or ratiometric signaling mechanisms, providing high sensitivity and selectivity for various analytes. nih.gov Functionalization of the imidazo[1,5-a]pyridine core allows for the creation of specific binding sites for target ions and molecules. nih.gov

Derivatives have been successfully employed as fluorescent probes for detecting:

pH Variations: Imidazo[1,5-a]pyridine-based sensors have been shown to be effective ratiometric pH sensors. nih.govrsc.org Protonation of a nitrogen atom in the heterocyclic ring alters the electronic structure and, consequently, the photophysical properties, leading to a detectable change in the emission spectrum. rsc.org This allows for the monitoring of pH in different cellular compartments. nih.gov

Metal Ions: The chelating capability of the imidazo[1,5-a]pyridine scaffold has been utilized to develop sensors for various metal ions. nih.gov

Biologically Relevant Molecules: Researchers have developed robust fluorescent probes for crucial biomolecules. This includes ratiometric probes for glutathione and "turn-on" luminescence sensors for cysteine, which is often overexpressed in tumor cells. nih.gov Another notable application is the detection of hydrogen polysulfides (H₂Sₙ), which play significant roles in biological processes. nih.gov

Sulfite: A specific sensor, IPD-SFT, derived from the imidazo[1,5-a]pyridine moiety, demonstrated rapid (<1 minute) and highly selective detection of sulfite. nih.gov This sensor exhibited high sensitivity with a limit of detection (LOD) of 50 nM and was capable of monitoring both exogenous and endogenous sulfite in biological systems. nih.gov

The table below summarizes the chemo/biosensing applications of various imidazo[1,5-a]pyridine derivatives.

AnalyteSensor TypeMechanismKey Findings
pHRatiometric Fluorescent ProbeProtonation of the heterocyclic nitrogen alters the internal charge transfer (ICT) characteristics.Enables accurate detection of pH changes in living cells. nih.govrsc.org
Cysteine"Turn-on" Luminescent ProbeIn situ reduction of a complexed Cu(II) to Cu(I) by cysteine triggers intense emission.Allows for imaging of tumor cells where cysteine is overexpressed. nih.gov
GlutathioneRatiometric Fluorescent ProbeSpecific reaction with glutathione leads to a change in fluorescence emission ratio.Enables robust detection of a key antioxidant. nih.gov
Hydrogen Polysulfides (H₂Sₙ)Fluorescent ProbeSelective reaction with H₂Sₙ results in a fluorescence response.Offers potential for biomedical applications related to hydrogen sulfide signaling. nih.gov
Sulfite (SO₃²⁻)Fluorescent Sensor (IPD-SFT)Selective reaction with sulfite.Rapid response (<1 min), high selectivity, and a low detection limit (50 nM). nih.gov

Confocal Microscopy and Bioimaging Applications

The favorable photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as high quantum yields, large Stokes shifts, and good photo/thermal stability, make it a valuable fluorophore for bioimaging and confocal microscopy. rsc.orgresearchgate.netnih.gov The large separation between excitation and emission wavelengths (Stokes shift) is particularly advantageous as it minimizes self-quenching and reduces background noise, leading to clearer images. nih.govnih.gov

The compact size of the imidazo[1,5-a]pyridine core allows it to act as a probe in biological systems with minimal steric hindrance. nih.gov Researchers have developed novel fluorophores based on this scaffold for imaging lipid bilayers, which are crucial components of cell membranes. nih.gov These probes can successfully intercalate into the lipid bilayer, allowing for the study of membrane dynamics, fluidity, and hydration, which are important indicators of cellular health. nih.gov

Furthermore, the ability to create sensors from this scaffold, as seen with the sulfite sensor IPD-SFT, extends its application to functional bioimaging. nih.gov Such probes enable the visualization and monitoring of specific analytes within living cells, providing valuable insights into metabolic processes and pathological conditions. nih.gov The versatility in synthetic modification of the imidazo[1,5-a]pyridine skeleton continues to drive the development of new and improved fluorescent probes for a wide array of bioimaging applications. rsc.orgnih.gov

Viii. Biological and Medicinal Chemistry Research on 1 Methylimidazo 1,5 a Pyridine Derivatives

Antitumor and Anticancer Activity

The quest for novel therapeutic agents to combat cancer has led to the exploration of various heterocyclic compounds, including derivatives of 1-methylimidazo[1,5-a]pyridine. These compounds have demonstrated promising activity in several key areas of anticancer research.

A significant body of research has focused on the cytotoxic effects of imidazo[1,5-a]pyridine (B1214698) derivatives against a variety of human cancer cell lines. For instance, a series of imidazo[1,5-a]pyridine-chalcone derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among these, two compounds exhibited notable cytotoxicity against the MDA-MB-231 human breast cancer cell line, with IC₅₀ values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov The cytotoxic potential of these derivatives was assessed using the MTT assay against five human cancer cell lines: breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2), as well as a normal cell line (HEK). nih.gov

Similarly, novel imidazo[1,2-a]pyridine (B132010) hybrids have been synthesized and their cytotoxic potential was assessed against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com One particular compound from this series demonstrated an IC50 value of 51.52 μM against the HepG2 cell line. chemmethod.com Another study on novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives showed that most of the synthesized compounds displayed anticancer activity with IC₅₀ values ranging from 2.35 to 120.46 μM against HeLa and MCF-7 cell lines. bohrium.comresearchgate.net One compound, in particular, was found to be more potent than the standard drug cisplatin, with an IC₅₀ value of 2.35 μM against the MCF-7 cell line. bohrium.comresearchgate.net

Furthermore, research into imidazo[1,2-a]pyridine compounds has shown strong cytotoxic impact against HCC1937 breast cancer cells, with IC50 values of 45µM and 47.7µM for two different derivatives. nih.govnih.govresearchgate.net

Compound TypeCancer Cell LineIC₅₀ (μM)Reference
Imidazo[1,5-a]pyridine-chalcone derivative 1MDA-MB-231 (Breast)4.23 ± 0.25 nih.gov
Imidazo[1,5-a]pyridine-chalcone derivative 2MDA-MB-231 (Breast)3.26 ± 0.56 nih.gov
Imidazo[1,2-a]pyridine hybridHepG2 (Liver)51.52 chemmethod.com
Imidazo[1,2-a]pyridine-1,2,3-triazole derivativeMCF-7 (Breast)2.35 bohrium.comresearchgate.net
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45 nih.govnih.govresearchgate.net
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast)47.7 nih.govnih.govresearchgate.net

While direct studies on this compound derivatives as topoisomerase II inhibitors are limited in the provided search results, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for this mechanism of action. Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drugs. The ability of certain imidazo[1,2-a]pyridine compounds to inhibit this enzyme suggests a potential mechanism for their observed cytotoxic effects. Further research is needed to specifically elucidate the role of the this compound scaffold in topoisomerase II inhibition.

The interaction of small molecules with DNA is a well-established mechanism for anticancer activity. Studies on imidazo-based heterocyclic derivatives have shown that these compounds can induce DNA fragmentation, indicating a significant impact on DNA integrity. researchgate.net Research on a manganese(II) azide (B81097) complex with N-methylimidazole demonstrated that the complex binds to calf thymus DNA (CT-DNA) through a groove mode. nih.gov This was supported by spectroscopic studies and viscosity measurements. nih.gov Furthermore, cleavage experiments using pBR322 plasmid DNA suggested that the complex exhibits minor groove binding. nih.gov

While not specific to this compound, studies on other pyridine-containing compounds have shown their ability to induce DNA cleavage. For example, a pyridine-linked bis-acridine intercalator, when complexed with copper(II), markedly enhances the photocleavage of plasmid DNA. nih.gov Viscometric data suggest that this compound binds to DNA via monofunctional intercalation. nih.gov Gel electrophoresis experiments with other synthesized complexes have also demonstrated complete cleavage of CT-DNA. researchgate.net These findings highlight the potential for imidazo[1,5-a]pyridine derivatives to exert their anticancer effects through direct interaction with and damage to DNA.

Antibacterial and Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat bacterial and other microbial infections. This is a critical area of research given the rise of antibiotic resistance.

The emergence of multi-drug resistant (MDR) bacteria poses a significant global health threat. Research into imidazopyridine-based derivatives has shown their potential as inhibitors against these challenging infections. nih.govmdpi.comresearchgate.net For example, a series of imidazo[1,5-a]pyridine-hydrazone derivatives were found to be more effective against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Shigella compared to the antibiotic chloramphenicol. nih.gov Another study focused on imidazo[1,2-a]pyridine-3-carboxamides, which demonstrated potent activity against Mycobacterium tuberculosis, including MDR and extensively drug-resistant (XDR) strains. nih.gov One compound from this series surpassed the potency of a clinical candidate by nearly 10-fold against resistant strains. nih.gov

Compound TypeBacterial StrainActivity/MICReference
Imidazo[1,5-a]pyridine-hydrazone derivativesStaphylococcus aureusMore effective than chloramphenicol nih.gov
Imidazo[1,5-a]pyridine-hydrazone derivativesListeria monocytogenesMore effective than chloramphenicol nih.gov
Imidazo[1,5-a]pyridine-hydrazone derivativesEscherichia coliMore effective than chloramphenicol nih.gov
Imidazo[1,5-a]pyridine-hydrazone derivativesSalmonella typhimuriumMore effective than chloramphenicol nih.gov
Imidazo[1,5-a]pyridine-hydrazone derivativesPseudomonas aeruginosaMore effective than chloramphenicol nih.gov
Imidazo[1,5-a]pyridine-hydrazone derivativesShigellaMore effective than chloramphenicol nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)MDR/XDR Mycobacterium tuberculosis~10-fold more potent than PA-824 nih.gov

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more effective drugs. Structure-activity relationship (SAR) studies of imidazopyridine derivatives have provided valuable insights into the features that govern their antimicrobial properties. nih.govmdpi.comresearchgate.net For instance, in a series of imidazo[1,2-a]pyridine derivatives, the nature of the substituent group on the phenyl ring at the C-2 position and the substituent at the C-7 position were found to influence the antibacterial activity. researchgate.net

In the case of imidazo[1,5-a]quinoxaline (B8520501) derivatives, which share a similar heterocyclic core, the antimicrobial properties were linked to the presence of various alkyl substituents at position 1 of the pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system. nih.gov Such SAR studies are instrumental in guiding the synthesis of new derivatives with enhanced potency and a broader spectrum of activity against pathogenic microorganisms.

Antiprotozoal Activity

Derivatives of the imidazo[1,5-a]pyridine core structure have been investigated for their efficacy against various protozoan parasites. While specific studies on this compound are limited in this context, related imidazopyridine compounds have shown promising results. For instance, a series of imidazo[1,2-a]pyridine-chalcone conjugates were synthesized and evaluated for their antikinetoplastid activity. Several of these compounds exhibited significant potency against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis.

Notably, certain halogen-substituted derivatives demonstrated low micromolar activity against this parasite. The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the chalcone (B49325) moiety play a crucial role in their antiprotozoal efficacy. These findings suggest that the imidazo[1,5-a]pyridine scaffold could be a valuable template for the design of novel antiprotozoal agents.

**Table 1: Antiprotozoal Activity of Imidazo[1,2-a]pyridine-Chalcone Conjugates against *T. b. rhodesiense***

Compound Substitution IC50 (µM)
7a 2-Methyl 2.31
7f 3-Fluoro 1.28
7g 3-Chloro 1.35
7i 3-Bromo 2.20
7k 3,4-Difluoro 2.52
Suramine Reference Drug 0.04

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,5-a]pyridine derivatives have been a significant area of research. These compounds have been shown to modulate key inflammatory pathways, highlighting their potential as therapeutic agents for inflammatory conditions. Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated their ability to suppress the activation of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.

One study synthesized a novel imidazo[1,2-a]pyridine derivative, termed MIA, and investigated its anti-inflammatory effects in cancer cell lines. The findings revealed that MIA could lower the levels of inflammatory cytokines and suppress NF-κB activity. Furthermore, it reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process. These effects were attributed to the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. The imidazo[1,2-a]pyridine backbone is present in many commercial drugs, and its derivatives have shown potent anti-inflammatory properties both in vitro and in vivo. uv.es

Neuroprotective Properties

The neuroprotective potential of imidazo[1,5-a]pyridine derivatives is an emerging area of interest, driven by the need for effective treatments for neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders. While direct evidence for the neuroprotective effects of this compound is still being established, the broader class of imidazopyridines has shown promise in this regard. Their anti-inflammatory and antioxidant properties may contribute to their neuroprotective capabilities by mitigating the cellular stress and damage associated with neurodegeneration. Further research is needed to fully elucidate the mechanisms by which these compounds exert their neuroprotective effects and to identify lead candidates for further development.

Potential in Alzheimer's Disease Treatment

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands, and imidazo[1,5-a]pyridine derivatives have emerged as a promising scaffold for this purpose. Research in this area has focused on developing compounds that can modulate various pathological pathways implicated in AD.

One area of investigation has been the development of 5-HT4 receptor partial agonists based on the imidazo[1,5-a]pyridine core. nih.gov These compounds have the potential to offer both symptomatic relief and disease-modifying effects in cognitive disorders associated with AD. nih.gov A lead compound from this class, designated as compound 5a, was found to be a potent, selective, and brain-penetrant 5-HT4 partial agonist with good ADME (absorption, distribution, metabolism, and excretion) properties and efficacy in animal models of cognition. nih.gov

Enzyme Inhibition (e.g., Cysteine Protease Inhibitors)

Imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various enzymes, with a notable focus on cysteine proteases. Targeting these enzymes is a key strategy in the development of treatments for a range of diseases. A study focused on 1-substituted pyridylimidazo[1,5-a]pyridine derivatives reported their successful design and synthesis as novel cysteine protease inhibitors.

These compounds were evaluated against papain, a model cysteine protease, and demonstrated significant inhibitory activity. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) were determined for several derivatives, with some compounds exhibiting activity in the low micromolar range. These findings underscore the potential of the imidazo[1,5-a]pyridine scaffold in the design of potent and selective enzyme inhibitors.

Table 2: Cysteine Protease (Papain) Inhibitory Activity of 1-Substituted Pyridylimidazo[1,5-a]pyridine Derivatives

Compound Ki (µM) IC50 (µM)
3a 13.70 13.40
3b 23.20 21.17
3c 90.00 94.50
3d 99.30 96.50

Applications as NIK Inhibitors

NF-κB-inducing kinase (NIK) is a critical component of the non-canonical NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as in some cancers. As such, NIK has emerged as an attractive therapeutic target. While specific research on this compound derivatives as NIK inhibitors is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose. The structural features of the imidazo[1,5-a]pyridine core, including its ability to participate in hydrogen bonding and other molecular interactions, make it a plausible scaffold for the design of NIK inhibitors. Further investigation is required to explore the potential of this compound derivatives in this therapeutic area.

Drug Discovery and Development Pipeline

The imidazo[1,5-a]pyridine scaffold is a versatile platform that has been extensively utilized in drug discovery and development. acs.orgacs.org Its derivatives have shown a wide range of pharmacological activities, leading to their investigation for various therapeutic applications. nih.govrjraap.com The core structure is present in several compounds that are either in clinical development or have been approved for clinical use. acs.org The synthetic accessibility of the imidazo[1,5-a]pyridine ring system allows for the generation of diverse chemical libraries, which is a crucial aspect of the hit-to-lead and lead optimization phases of drug discovery. The ongoing research into the biological activities of this compound derivatives, as detailed in the preceding sections, highlights the continued importance of this scaffold in the quest for novel and effective therapeutic agents.

In Silico ADMET and Drug-likeness Predictions

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its "drug-likeness," is a critical step to minimize late-stage failures in drug development. While comprehensive in silico ADMET and drug-likeness studies specifically focused on a broad range of this compound derivatives are not extensively detailed in publicly available literature, the general approach involves the use of predictive models.

These computational studies typically assess various physicochemical and pharmacokinetic parameters. Drug-likeness is often initially evaluated using frameworks like Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Further computational analysis would predict key ADMET parameters. These predictions help to build a comprehensive profile of a molecule's likely behavior in the human body.

Table 1: Parameters Typically Assessed in In Silico ADMET and Drug-likeness Studies

Category Parameter Description
Physicochemical Properties Molecular Weight (MW) The mass of one mole of the substance.
logP The octanol-water partition coefficient, a measure of lipophilicity.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, predicting drug transport properties.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O, N).
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O, N) with lone pairs.
Pharmacokinetics (ADME) Aqueous Solubility Predicts how well the compound dissolves in water.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes.
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gastrointestinal tract.
Toxicity AMES Mutagenicity Predicts the mutagenic potential of a compound.

This table represents a standard set of parameters for in silico ADMET and drug-likeness predictions; specific data for this compound derivatives is not available.

Molecular Docking Studies (e.g., SARS-CoV-2 protein interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule and its biological target, such as a protein or enzyme, and for estimating the strength of this interaction, often expressed as a binding energy.

While specific molecular docking studies of this compound derivatives against SARS-CoV-2 proteins are not prominent in the reviewed scientific literature, research has been conducted on derivatives of this scaffold against other targets. For instance, a study involving binuclear ruthenium (II) complexes incorporating 1,3-disubstituted imidazo[1,5-a]pyridine ligands investigated their interactions with key bacterial proteins. researchgate.net These studies provide insight into the potential of the imidazo[1,5-a]pyridine core to act as a scaffold for inhibitors of various biological targets. researchgate.net

In this research, the ruthenium complex featuring the imidazo[1,5-a]pyridine moiety, designated Ru1 , was docked against several bacterial proteins to elucidate its mechanism of action. researchgate.net The results highlighted potent interactions with the active sites of these proteins, suggesting that the imidazo[1,5-a]pyridine scaffold can be effectively oriented to engage with biological macromolecules. researchgate.net The binding energies, which indicate the stability of the ligand-protein complex, were calculated for each target. researchgate.net

Table 2: Molecular Docking Results for an Imidazo[1,5-a]pyridine-based Ruthenium Complex (Ru1) researchgate.net

Target Protein Organism Function Binding Energy (kcal/mol)
MurB Staphylococcus aureus Enzyme in peptidoglycan biosynthesis -12.05
Topoisomerase II DNA gyrase Staphylococcus aureus Enzyme involved in DNA replication -6.30

These findings demonstrate that the imidazo[1,5-a]pyridine structure can serve as a foundation for designing compounds with strong binding affinities to specific biological targets. researchgate.net

Ix. Future Directions and Emerging Research Avenues for 1 Methylimidazo 1,5 a Pyridine

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthetic routes for imidazo[1,5-a]pyridines often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents like phosphorus oxychloride or expensive ionic liquids. excelpublication.com The future of synthesizing 1-methylimidazo[1,5-a]pyridine and its derivatives lies in the adoption of green chemistry principles to improve efficiency and environmental compatibility.

Emerging research focuses on several key areas:

Metal-Free Catalysis: Developing synthetic methods that avoid transition metals is a significant goal to create more cost-effective and environmentally friendly processes. nih.gov Recent strategies have shown success in using iodine-mediated reactions or metal-free C-H functionalization to construct the imidazo[1,5-a]pyridine (B1214698) core. nih.govrsc.org Future work will likely adapt these methods for the specific synthesis of 1-methyl derivatives, potentially using formaldehyde (B43269) or other simple C1 sources in metal-free methylene (B1212753) insertion reactions. nih.govacs.org

Benign Solvents: A shift from conventional hazardous organic solvents to greener alternatives is crucial. Research into domino A3-coupling reactions catalyzed by copper(II)-ascorbate in aqueous micellar media for related imidazopyridines showcases a promising direction. acs.org Exploring water, ethanol, or green solvents like anisole for the synthesis of this compound could significantly reduce the environmental impact, with reactions catalyzed by earth-abundant metals like iron being a key focus. excelpublication.comorganic-chemistry.org

Atom Economy: One-pot and multi-component reactions are central to sustainable synthesis as they reduce waste by incorporating most or all starting materials into the final product. Future synthetic designs will likely focus on three-component coupling reactions involving picolinaldehydes, amines, and a methylating agent under mild conditions. organic-chemistry.org Denitrogenative transannulation of pyridotriazoles with nitriles is another advanced, metal-free strategy that offers high atom economy and quantitative yields. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Imidazo[1,5-a]pyridine Scaffolds
StrategyTraditional ApproachEmerging Sustainable ApproachKey Advantages of Sustainable Approach
CatalysisUse of phosphorus oxychloride or mercuric salts. excelpublication.comMetal-free C-H amination; Iron or Copper catalysis. rsc.orgorganic-chemistry.orgReduced toxicity, lower cost, use of abundant metals.
SolventsHazardous organic solvents requiring extraction. excelpublication.comAqueous media, ethanol, or green solvents like anisole. excelpublication.comacs.orgorganic-chemistry.orgLower environmental impact, simplified product isolation.
Reaction DesignMulti-step synthesis with isolated intermediates. ukzn.ac.zaOne-pot, multi-component reactions; transannulation. organic-chemistry.orgHigher efficiency, reduced waste, improved atom economy.

Exploration of New Catalytic Applications

While much of the research on imidazo[1,5-a]pyridines has been on their synthesis and biological activity, their structural features suggest significant, yet underexplored, potential in catalysis. The nitrogen-rich heterocyclic framework is an excellent candidate for designing novel ligands and organocatalysts.

Future research in this area includes:

N-Heterocyclic Carbene (NHC) Ligands: The imidazo[1,5-a]pyridine scaffold is a precursor to N-heterocyclic carbenes (IPCs), which are powerful ligands in transition metal catalysis. nih.gov The introduction of the N-methyl group in this compound can be used to tune the electronic properties of the resulting NHC. Research is needed to synthesize and characterize these novel NHCs and evaluate their performance in cross-coupling reactions, metathesis, and polymerization.

Multidentate Ligand Design: The fused ring system, combined with the potential to add functional groups, allows for the design of bidentate or multidentate ligands. excelpublication.com These ligands can coordinate with various transition metals, including copper, palladium, and nickel, to form stable complexes with potential applications in homogeneous catalysis. nih.gov For example, bis-imidazo[1,5-a]pyridines have already been demonstrated to act as effective ligands for copper. nih.gov

Organocatalysis: N-methylimidazole itself is known to act as an effective organic catalyst in reactions such as acetylations and cyclodimerizations. mdpi.comacs.org This raises the possibility of using this compound as a more complex, sterically-defined organocatalyst. Its basic nitrogen atoms could be exploited in asymmetric catalysis, hydrogen bond-donating catalysis, or as a Brønsted base.

Table 2: Potential Catalytic Roles for this compound Derivatives
Catalytic ApproachProposed Role of the ScaffoldPotential Target ReactionsRationale
NHC Ligand PrecursorForms a stable N-heterocyclic carbene upon deprotonation.Suzuki coupling, Buchwald-Hartwig amination, olefin metathesis.NHCs are strong σ-donors that stabilize metal centers. nih.gov
Multidentate LigandCoordinates to metal centers via multiple nitrogen atoms.Oxidation, reduction, C-H activation reactions.Provides enhanced stability and catalytic activity to metal complexes. excelpublication.com
OrganocatalystActs as a Brønsted or Lewis base.Acyl transfer, Michael addition, aldol reactions.The nitrogen-rich structure can activate substrates without metals. mdpi.com

Advanced Materials Science Applications Beyond Optoelectronics

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their application in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netrsc.org However, the versatile electronic properties and structural rigidity of the this compound core suggest a much broader range of applications in materials science.

Emerging areas of exploration include:

Fluorescent Sensors: The sensitivity of the fluorescence of some imidazo[1,5-a]pyridines to their local environment makes them excellent candidates for chemical sensors. mdpi.com Future work could focus on designing this compound derivatives that exhibit solvatochromism or respond to the presence of specific analytes, such as metal ions, pH changes, or biological molecules, through changes in their emission spectra. Their successful intercalation into liposomes suggests potential as probes for cell membranes. mdpi.com

Conducting Polymers: The conjugated π-system of the imidazo[1,5-a]pyridine scaffold is a foundational element for conductive materials. ukzn.ac.za Polymerizing this compound derivatives could lead to novel conducting polymers with tailored electronic properties. These materials could find use in antistatic coatings, organic electronics, and energy storage devices.

Porous Materials and Frameworks: The ability of the imidazo[1,5-a]pyridine structure to act as a rigid ligand (or "strut") makes it an attractive component for creating metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These porous materials have applications in gas storage, separation, and heterogeneous catalysis. The N-methyl group could be used to fine-tune the pore environment and functionality within the framework.

Table 3: Emerging Applications for this compound in Materials Science
Application AreaUnderlying PropertyPotential FunctionalityExample Use-Case
Chemical SensorsEnvironment-sensitive fluorescence (Solvatochromism). mdpi.comDetecting metal ions, pH, or biomolecules.Real-time monitoring of cellular environments or water quality.
Conducting PolymersExtended π-conjugation and charge-carrying ability. ukzn.ac.zaForms the backbone of electroactive polymers.Components in flexible electronic displays or organic solar cells.
Porous Frameworks (MOFs/COFs)Rigid structure and ability to act as a ligand. nih.govServes as a structural linker to create porous architectures.Materials for carbon capture or selective gas separation.

Deepening Understanding of Biological Mechanisms of Action

Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgimist.ma However, for many of these compounds, the precise molecular mechanisms underlying their therapeutic effects are not fully understood. Future research must move beyond preliminary screening to a deeper mechanistic investigation.

Key research avenues include:

Target Identification and Validation: A primary goal is to identify the specific protein targets with which this compound derivatives interact. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to deconstruct the cellular interactome of these compounds. For instance, specific derivatives have been identified as potent inverse agonists of the nuclear receptor RORc, a key regulator in autoimmune diseases. nih.gov

Pathway Analysis: Once a target is identified, it is crucial to understand how its modulation affects downstream cellular signaling pathways. For example, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and interfering with the PI3K/Akt pathway. rsc.org Similar in-depth studies are needed for 1-methyl derivatives to map their impact on cell cycle progression, apoptosis, and other critical cellular processes.

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their biological targets would provide invaluable atomic-level insights into their mechanism of action. This information is critical for understanding structure-activity relationships (SAR) and for rationally designing next-generation compounds with improved potency and selectivity.

Table 4: Known Biological Activities of the Imidazo[1,5-a]pyridine Scaffold and Future Mechanistic Questions
Reported ActivityExample FindingFuture Research Direction
AnticancerInhibition of tubulin polymerization and PI3K/Akt pathway. rsc.orgIdentify specific kinase targets; investigate mechanisms of drug resistance.
Anti-inflammatoryInverse agonism of RORc, suppressing IL-17 production. nih.govElucidate the binding mode within the RORc ligand-binding domain; assess off-target effects.
AntimicrobialActivity against various bacterial strains. ukzn.ac.zaDetermine the mechanism (e.g., cell wall synthesis inhibition, DNA damage) and identify the molecular target.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. mdpi.comeaspublisher.com For this compound, these computational tools can accelerate the design-make-test-analyze cycle, reducing costs and time.

Future applications of AI/ML in this field include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of heterocyclic compounds to design novel this compound derivatives with desired properties. bohrium.com These models can explore vast chemical space to propose structures with high predicted bioactivity, specific material characteristics, or improved synthetic accessibility.

Property Prediction (QSPR/QSAR): Machine learning models can be developed to accurately predict the physicochemical properties (Quantitative Structure-Property Relationship, QSPR) and biological activities (Quantitative Structure-Activity Relationship, QSAR) of new derivatives before they are synthesized. easpublisher.com This allows researchers to prioritize the most promising candidates for synthesis and testing, improving the efficiency of the discovery pipeline. For related imidazo[1,2-a]pyridine (B132010) derivatives, ML models have already been used to screen for potent kinase inhibitors. nih.gov

Synthetic Route Prediction: Retrosynthesis AI tools can analyze the structure of a target this compound derivative and propose viable and efficient synthetic pathways. bohrium.com This can help chemists devise more sustainable and cost-effective manufacturing processes, aligning with the goals outlined in section 9.1.

Table 5: Applications of AI and Machine Learning in the Development of this compound
AI/ML ApplicationDescriptionPotential Impact
Generative ModelsAlgorithms that create new molecular structures based on learned patterns. bohrium.comRapid generation of novel, diverse, and optimized compound libraries.
Predictive Modeling (QSAR/QSPR)Models that correlate molecular structure with specific properties or activities. easpublisher.comnih.govPrioritization of high-potential candidates, reducing unnecessary synthesis and testing.
Retrosynthesis PlanningAI-driven tools that suggest optimal synthetic routes for a target molecule. bohrium.comAccelerated development of efficient and sustainable manufacturing processes.
Active LearningAn iterative process where the model suggests which experiments to run next to most efficiently improve its predictions. mdpi.comAutomation and acceleration of the entire discovery and optimization cycle.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Methylimidazo[1,5-a]pyridine derivatives, and how are reaction conditions optimized?

  • Methodology : Derivatives are synthesized via cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents. For example, iodine-mediated sp³ C-H amination using 2-pyridyl ketones and alkylamines under NaOAc catalysis yields imidazo[1,5-a]pyridines in a one-pot, transition-metal-free protocol . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–110°C), and catalysts (e.g., piperidine for cyclization). Microwave-assisted synthesis reduces reaction time and improves yields for pyridinium salts .
  • Key Data : Gram-scale synthesis achieves >80% yields for cysteine protease inhibitors .

Q. How are imidazo[1,5-a]pyridine derivatives characterized for structural and electronic properties?

  • Methodology : Use NMR (¹H/¹³C), HRMS, and single-crystal X-ray diffraction for structural confirmation . Optical properties (e.g., fluorescence, Stokes’ shift) are analyzed via UV-Vis spectroscopy and time-dependent DFT to correlate electronic transitions with substituent effects .
  • Data Example : Imidazo[1,5-a]pyridines exhibit large Stokes’ shifts (>100 nm) due to intramolecular charge transfer, making them suitable for blue-light-emitting applications .

Q. What in vitro assays are used to screen imidazo[1,5-a]pyridines for biological activity?

  • Methodology : Papain inhibition assays (using Bz-DL-Arg-pNA substrate) determine cysteine protease inhibitory activity. Ki values are calculated via Dixon plots and Lineweaver-Burk analysis . Antibacterial screening against gram-positive/negative strains follows CLSI protocols with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) influence the inhibitory potency of 1-substituted derivatives?

  • Methodology : Thermodynamic studies (32–42°C) measure ΔG of papain inhibition using van’t Hoff plots. Derivatives with electron-withdrawing groups (e.g., -NO₂ in compound 3j) show stronger binding (ΔG = -12.3 kcal/mol) due to enhanced hydrophobic interactions .
  • Contradiction Resolution : Kinetic data (Km, Vmax) may conflict with thermodynamic stability; e.g., 3d’s high ΔG (-11.8 kcal/mol) but low Ki (0.15 µM) suggests entropy-driven binding .

Q. What computational strategies predict structure-activity relationships (SAR) for imidazo[1,5-a]pyridines?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations identify key interactions (e.g., hydrogen bonding with papain’s Cys25). QSAR models using Hammett σ constants correlate substituent electronegativity with IC₅₀ .
  • Case Study : 1-(2-Pyridyl)-3-(3-nitrophenyl) derivatives show 10-fold higher activity than unsubstituted analogs due to π-π stacking with His159 .

Q. How do crystallographic stacking interactions affect fluorescence in imidazo[1,5-a]pyridines?

  • Methodology : Single-crystal XRD reveals intermolecular C–H⋯N and π-π interactions. For example, 2-(imidazo[1,5-a]pyridine)pyridinium salts exhibit aggregation-induced emission (AIE) in PMMA films, with quantum yields (Φ) up to 0.45 .

Conflict Resolution in Data Interpretation

  • Kinetic vs. Thermodynamic Data : Compound 3d’s high ΔG (-11.8 kcal/mol) but moderate Ki (0.15 µM) suggests entropy-driven binding, possibly due to conformational flexibility in the 3,5-di-t-Bu-4-hydroxyphenyl group .
  • Fluorescence Quenching : Aggregation in solution reduces Φ, but quaternization (e.g., pyridinium salts) prevents π-π stacking, enhancing emission in solid state .

Key Omissions

  • Commercial synthesis routes (e.g., BenchChem) and pricing data excluded per guidelines.
  • Industrial-scale production protocols not discussed; focus remains on lab-scale methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.